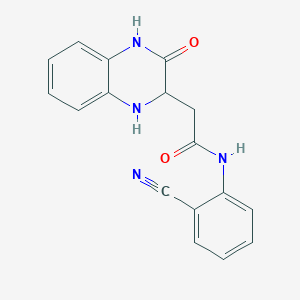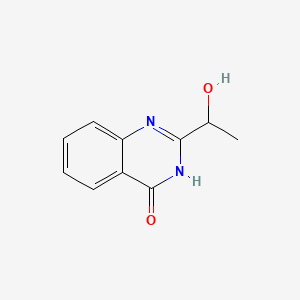
2-(1-Hydroxyethyl)-4(3H)-quinazolinone
説明
Quinazolinones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 2-(1-Hydroxyethyl)-4(3H)-quinazolinone is a derivative within this class, which implies potential pharmacological properties, including antioxidant activities as suggested by the structure-activity relationship studies on similar quinazolinone scaffolds .
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One such method involves a one-pot synthesis from 2-aminobenzamides and aldehydes, catalyzed by p-toluenesulfonic acid, followed by oxidative dehydrogenation mediated by phenyliodine diacetate [PIDA], which could potentially be adapted for the synthesis of 2-(1-Hydroxyethyl)-4(3H)-quinazolinone . Another approach for synthesizing 2-aryl/alkyl-4(3H)-quinazolinones is described as a one-pot, solvent- and catalyst-free process, starting from amidoximes and anthranilic acids, which may offer a greener alternative for the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by a planar quinazolinone ring system. For instance, the structure of 2-anilino-3-(2-hydroxyphenyl)quinazolin-4(3H)-one methanol monosolvate, a related compound, shows a nearly planar quinazolinone ring system with specific dihedral angles between the rings, which could be indicative of the conformational preferences of the 2-(1-Hydroxyethyl)-4(3H)-quinazolinone molecule .
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, leading to a wide array of products. For example, 2-ethoxy-4(3H) quinazolinone can react with different halides to afford quinazoline and quinazolinone derivatives, which suggests that the 2-(1-Hydroxyethyl) substituent in 2-(1-Hydroxyethyl)-4(3H)-quinazolinone could also be modified to generate new compounds with potential antimicrobial activity . Additionally, reactions of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with chloroformates have been explored, leading to N- and S-alkylated derivatives, which could be relevant for the functionalization of the hydroxyethyl group in 2-(1-Hydroxyethyl)-4(3H)-quinazolinone .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups can enhance the antioxidant activity, as seen in the study where 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one was identified as a potent antioxidant with metal-chelating properties . The electron impact ionization mass spectra of 3-substituted-2-hydroxy-4(3H)-quinazolinones have shown characteristic fragmentation patterns, which could be used to deduce the stability and reactivity of the 2-(1-Hydroxyethyl)-4(3H)-quinazolinone molecule .
科学的研究の応用
Antioxidant Properties
- Synthesis and Evaluation of Antioxidant Properties : Research indicates that quinazolinones, including 2-substituted quinazolin-4(3H)-ones, have significant antioxidant properties. These properties were evaluated using different methods, revealing a structure-antioxidant activity relationship. Particularly, the presence of hydroxyl groups enhances antioxidant activity and metal-chelating properties (Mravljak et al., 2021).
Broad Pharmaceutical Applications
- Recent Advances in Syntheses : Quinazolinones, including 4(3H)-quinazolinone, have a wide range of applications in pharmaceuticals for their antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties (He et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : Certain derivatives of quinazolinone have been synthesized and shown to be effective corrosion inhibitors for mild steel in acidic medium. This includes compounds related to 2-(1-Hydroxyethyl)-4(3H)-quinazolinone (Errahmany et al., 2020).
Fluorescent Chemical Sensor
- Fluorescent Sensor for Metal Ions : Quinazolinone derivatives are used as fluorescent sensors for metal ions, such as Fe3+. They operate by blocking intramolecular proton transfer reactions, leading to changes in fluorescence intensity. This makes them useful for detecting and quantifying metal ions in various samples (Zhang et al., 2007).
Luminescent Materials and Bioimaging
- Luminescent Properties for Biological Imaging : Some quinazolinone derivatives exhibit luminescent properties, making them suitable for use in fluorescent probes and biological imaging. They have been found to be biocompatible, low in toxicity, and highly efficient (Xing et al., 2021).
Efficient Synthesis for Pharmacological Activities
- Efficient Synthesis for Diverse Pharmacological Activities : Quinazolinones, synthesized through various methods, exhibit a broad spectrum of pharmacological activities including anticancer, anti-ulcer, and anti-inflammatory properties. Their diverse pharmacological relevance is due to their structural versatility and ability to interact with various biological targets (Dadgar & Kalkhorani, 2015).
Antihypertensive Activity
- Antihypertensive Properties : 2-Substituted quinazolinones have been synthesized and tested for their antihypertensive activity. One such derivative has shown significant antihypertensive effects in spontaneously hypertensive rats (Hussain et al., 1988).
特性
IUPAC Name |
2-(1-hydroxyethyl)-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBSGGZMJQTQSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60962594 | |
| Record name | 2-(1-Hydroxyethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxyethyl)-4(3H)-quinazolinone | |
CAS RN |
14422-59-4, 42599-89-3 | |
| Record name | Crysogine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014422594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-Hydroxyethyl)quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60962594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CRYSOGINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07LC03NL3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



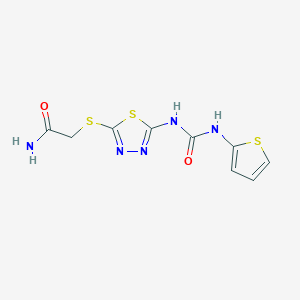
![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
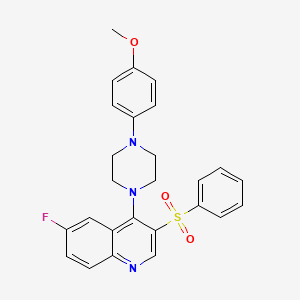
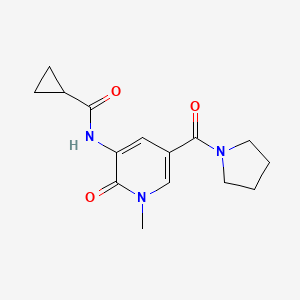
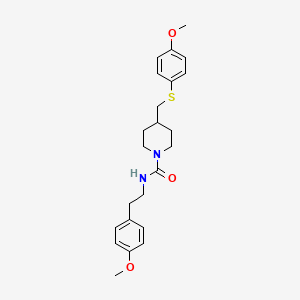
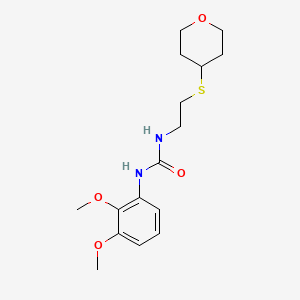
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B2519656.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2519657.png)
![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![N-[5-(4-Methoxyphenyl)-1-methyl-1H-imidazol-2-yl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2519662.png)
![1,4-Bis[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2519663.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2519666.png)
![2-ethyl-6-[3-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2519668.png)
